5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine

Vue d'ensemble

Description

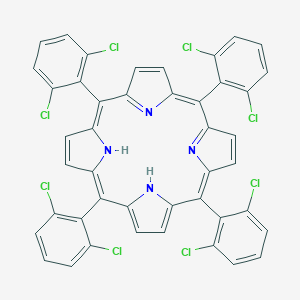

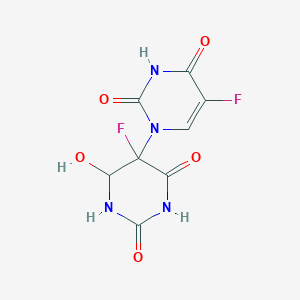

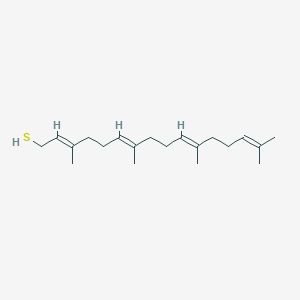

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is a type of porphyrin compound, which is a class of organic compounds that play a crucial role in biological systems, such as in hemoglobin and chlorophyll. Porphyrins are characterized by their large, aromatic, and heterocyclic ring structure, which can bind metal ions and participate in electron transfer processes. The specific compound has dichlorophenyl groups attached to the porphyrin core, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of porphyrins with various substituents has been explored in several studies. For instance, the synthesis of a bis-faced porphyrin synthon with carboxyl groups that can be converted into various amide groups has been reported . Another study describes the synthesis of water-soluble porphyrins with high yields, which were obtained by hydrolysis . Additionally, the synthesis of porphyrins with active groups on the phenyl rings has been achieved through alkylation and condensation reactions . These methods demonstrate the versatility of porphyrin synthesis and the potential for creating a wide range of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of porphyrins is characterized by a conjugated system that allows for the delocalization of electrons. This structure is responsible for the unique photophysical properties of porphyrins. The presence of substituents on the phenyl rings can restrict the rotation of the bonds between the phenyl and porphyrin rings, leading to the formation of atropisomers, which are isomers that arise due to the hindered rotation around a bond . The molecular structure of porphyrins is crucial for their function, as it affects their ability to bind metal ions and participate in chemical reactions.

Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions due to their reactive sites. For example, tetrakis(pentafluorophenyl)porphyrin has been shown to react with nucleophiles, resulting in the substitution of the para-F atoms of the pentafluorophenyl groups . The reactivity of porphyrins can be exploited in catalysis, as demonstrated by the immobilization of an iron(III) porphyrin complex on a polymer, which exhibited peroxidase-like catalytic activity . The photobleaching of porphyrins has also been studied, revealing the formation of quinonoid porphyrins and other fragmentation products upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrins are influenced by their molecular structure and the nature of their substituents. Water-soluble porphyrins have been studied for their photophysical properties, including absorption and fluorescence spectra, fluorescence quantum yields, and triplet lifetimes . The ability of porphyrins to form complexes with metals can be utilized for applications such as the preconcentration of cadmium in flow-injection systems . The introduction of lipophilic substituents can lead to the formation of phenoxyl radicals from porphyrins, which may have implications for their reactivity and potential applications .

Applications De Recherche Scientifique

Chromogenic Reagent for Lead(II) Ion Detection

Water-soluble porphyrins, including 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine, have been synthesized and characterized for their use as highly sensitive chromogenic reagents for detecting lead(II) ions. These porphyrins exhibit significant potential in spectrophotometric determination of lead in low concentrations (Igarashi, Furukawa, & Kawakami, 1995).

Molecular Complexes in Water

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine forms molecular complexes in water. The stability of these complexes in different solvents, particularly water, has been compared, emphasizing the role of van der Waals interactions in their formation and stability (Kano, Hayakawa, & Hashimoto, 1991).

Ion-Association Adsorption Studies

The ion-association adsorption properties of porphyrins, including 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine, have been studied at liquid-liquid interfaces. These studies are crucial for understanding the adsorptivity of porphyrins and their interactions with various ions (Saitoh & Watarai, 1997).

Metal Ion Incorporation

Research has been conducted on the incorporation of metal ions into porphyrins like 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine. This incorporation is significant for the development of kinetic methods for determining trace amounts of metal ions in various samples (Funahashi et al., 1986).

Biomimetic Catalysts

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine has been used in the study of biomimetic catalysts, specifically in emulating the active site of ligninolytic peroxidases. This research is vital for understanding the catalytic processes and designing efficient catalysts (Zucca et al., 2014).

Chemiluminescent Catalyst in Immunoassay

Metal complexes of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine have been explored as chemiluminescent catalysts in immunoassays. This application is significant for sensitive detection in biochemical assays (Hara et al., 1984).

Safety And Hazards

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQASJTNIEXIESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Cl8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)